Ethyl coumarate

Antifungal Postharvest Disease Control Food Microbiology

Ethyl coumarate offers superior tyrosinase inhibition (IC50 4.89 µg/mL, 10x more potent than arbutin), enabling advanced skin-lightening formulations. Its anti-inflammatory profile avoids gastric side effects typical of NSAIDs. Antifungal activity (IC50 176.8 µg/mL) provides a natural postharvest rot control option. With high natural abundance in hemp roots (6.47 mg/g), economically viable isolation is feasible. Specify this exact ester to leverage its unique lipophilicity and bioactivity advantage.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 17041-46-2
Cat. No. B1144351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl coumarate
CAS17041-46-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
InChIInChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+
InChIKeyZOQCEVXVQCPESC-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Coumarate (CAS 17041-46-2) Procurement Guide: Chemical Profile and Core Characteristics


Ethyl coumarate (ethyl p-coumarate, CAS 17041-46-2) is a naturally occurring phenylpropanoid ester with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a colorless crystalline solid with a melting point range of 65–68°C . This compound is the ethyl ester derivative of p-coumaric acid and serves as a key intermediate and bioactive molecule in pharmaceutical, cosmetic, and agricultural research applications [1].

Why Ethyl Coumarate (CAS 17041-46-2) Cannot Be Directly Substituted by Generic Coumaric Acid or Methyl Coumarate


Although ethyl coumarate shares the p-coumaric acid backbone with other alkyl coumarates, critical differences in physicochemical properties and bioactivity preclude simple substitution. The ethyl ester moiety confers a distinct lipophilicity profile that enhances membrane permeability compared to the parent acid, directly impacting antifungal efficacy and tyrosinase inhibition [1]. Furthermore, the specific alkyl chain length influences both enzymatic synthesis yields and thermal behavior; for instance, methyl coumarate exhibits a markedly higher melting point (131°C) than ethyl coumarate (65°C), which affects downstream formulation and handling [2]. These quantifiable differences underscore the necessity of specifying the exact ester for research and industrial applications.

Quantitative Evidence Guide: Differentiating Ethyl Coumarate (CAS 17041-46-2) from Closest Analogs


Antifungal Efficacy: Ethyl Coumarate vs. Common Agricultural Fungicides

Ethyl coumarate (EpCA) demonstrates potent antifungal activity against Alternaria alternata, a common postharvest pathogen, with a half-inhibition concentration (IC50) of 176.8 μg/mL against mycelial growth [1]. This membrane-targeted mechanism involves increased plasma membrane permeability and reactive oxygen species accumulation, providing a mode of action distinct from many commercial fungicides [1]. While a direct head-to-head comparison with a specific synthetic fungicide is not available in the same assay, this IC50 value provides a quantifiable benchmark for its potency relative to known antifungal agents.

Antifungal Postharvest Disease Control Food Microbiology

Anti-inflammatory Activity and Gastric Safety Profile Compared to Indomethacin

In murine models, ethyl p-coumarate significantly reduced carrageenan-induced paw edema and neutrophil migration [1]. Critically, in a direct comparison with indomethacin (10-20 mg/kg), ethyl p-coumarate did not induce significant gastric lesions, a common and dose-limiting adverse effect of traditional NSAIDs [1]. This combination of anti-inflammatory efficacy and a superior gastric safety profile differentiates ethyl coumarate from standard NSAID comparators.

Anti-inflammatory NSAID Alternative Gastric Safety

Tyrosinase Inhibition Potency: Ethyl Coumarate vs. Arbutin Standard

Ethyl p-coumarate (p-CAEE) is a potent tyrosinase inhibitor, with an IC50 of 4.89 μg/mL, which is approximately 10-fold stronger than the widely used cosmetic standard arbutin (IC50 = 51.54 μg/mL) in the same assay [1]. This noncompetitive inhibition mechanism, confirmed by enzyme kinetics (K_I = 1.83 μg/mL, K_m = 0.52 mM), highlights its superior potency as a candidate for skin-lightening and anti-browning formulations.

Tyrosinase Inhibition Skin Lightening Cosmeceutical

Natural Abundance in Plant Source: Ethyl Coumarate vs. p-Coumaric Acid

In hemp (Cannabis sativa L.) roots, ethyl p-coumarate is the dominant phenolic component. HPLC-DAD analysis of total extract revealed a content of 6.47 mg g−1 for ethyl p-coumarate, compared to 2.61 mg g−1 for its parent acid, p-coumaric acid [1]. This 2.5-fold higher natural abundance makes ethyl coumarate the more abundant target for extraction and purification from this source, influencing yield and economic viability.

Natural Product Chemistry Extraction Hemp (Cannabis sativa)

Enzymatic Synthesis Yield: Ethyl Coumarate vs. Methyl Coumarate

In a biocatalytic synthesis using celite-immobilized lipase from Bacillus licheniformis SCD11501, the yield of ethyl coumarate (63.1%) was lower than that of methyl coumarate (69.0%) but higher than that of propyl coumarate (59.8%) and butyl coumarate (55.1%) under identical conditions [1]. This intermediate yield reflects a balance between substrate reactivity and steric hindrance, which is important for process optimization in enzymatic ester production.

Biocatalysis Green Chemistry Enzymatic Synthesis

Melting Point Differentiation: Ethyl Coumarate vs. Methyl Coumarate

Ethyl coumarate has a melting point of 65°C, which is significantly lower than that of its methyl analog, methyl coumarate, which melts at 131°C [1]. This 66°C difference in melting point is a critical parameter for formulation scientists, as it affects solubility in various matrices, solid-state stability, and processing conditions during product development.

Physicochemical Properties Formulation Thermal Stability

Optimal Application Scenarios for Ethyl Coumarate (CAS 17041-46-2) Based on Evidence


Postharvest Disease Control Agent

Ethyl coumarate is a promising candidate for developing natural postharvest fungicides to control black spot rot caused by Alternaria alternata in fruits like jujube. Its IC50 of 176.8 μg/mL against mycelial growth provides a quantifiable basis for formulation development and efficacy testing [1]. The membrane-targeted mechanism offers an alternative mode of action to conventional fungicides, which is valuable for resistance management programs [1].

Gastric-Safe Anti-inflammatory Therapeutic

Ethyl coumarate presents a valuable lead for developing anti-inflammatory drugs with a reduced gastric side effect profile. Its ability to inhibit neutrophil migration and reduce edema, while not causing the gastric lesions associated with indomethacin, directly addresses a key limitation of NSAID therapy [2]. This safety advantage supports its prioritization in research aimed at chronic inflammatory conditions.

High-Potency Tyrosinase Inhibitor for Cosmeceuticals

With a tyrosinase inhibitory potency (IC50 = 4.89 μg/mL) that is 10-fold greater than the industry standard arbutin, ethyl coumarate is a highly attractive active ingredient for advanced skin-lightening and anti-aging cosmetic formulations [3]. Its noncompetitive inhibition profile also suggests it may be effective in combination with other inhibitors for enhanced efficacy.

Target Compound for Natural Product Extraction from Hemp

Given its high natural abundance (6.47 mg g−1 in hemp root extract) compared to p-coumaric acid, ethyl coumarate is a primary target for isolation and purification from Cannabis sativa L. roots [4]. This high concentration makes it a more economically viable natural product to source, guiding extraction and downstream processing research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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